molecular formula C4H8ClNO2S B14485084 Ethyl [(chlorosulfanyl)methyl]carbamate CAS No. 64831-37-4

Ethyl [(chlorosulfanyl)methyl]carbamate

Cat. No.: B14485084
CAS No.: 64831-37-4
M. Wt: 169.63 g/mol
InChI Key: AVNFAVWDUIYJHM-UHFFFAOYSA-N
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Description

Ethyl [(chlorosulfanyl)methyl]carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various chemical applications This particular compound is characterized by the presence of an ethyl group, a chlorosulfanyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(chlorosulfanyl)methyl]carbamate typically involves the reaction of ethyl carbamate with chlorosulfonylmethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include ethyl carbamate, chlorosulfonylmethane, and a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent side reactions and to achieve high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize the yield and purity of the product. The final product is then purified using standard techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(chlorosulfanyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl [(chlorosulfanyl)methyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl [(chlorosulfanyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The chlorosulfanyl group plays a crucial role in its reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(chlorosulfanyl)methyl]carbamate
  • Propyl [(chlorosulfanyl)methyl]carbamate
  • Butyl [(chlorosulfanyl)methyl]carbamate

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to its analogs, the ethyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications .

Properties

CAS No.

64831-37-4

Molecular Formula

C4H8ClNO2S

Molecular Weight

169.63 g/mol

IUPAC Name

ethyl N-(chlorosulfanylmethyl)carbamate

InChI

InChI=1S/C4H8ClNO2S/c1-2-8-4(7)6-3-9-5/h2-3H2,1H3,(H,6,7)

InChI Key

AVNFAVWDUIYJHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCSCl

Origin of Product

United States

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